molecular formula C11H15N3O B1491664 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2097946-03-5

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1491664
CAS RN: 2097946-03-5
M. Wt: 205.26 g/mol
InChI Key: BNTLNBRTVRVVMG-UHFFFAOYSA-N
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Description

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol (CB-IPE) is a novel heterocyclic compound that has recently been investigated for its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to possess a number of interesting properties. CB-IPE has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, CB-IPE has been found to have a number of biochemical and physiological effects, which have been studied in both in vitro and in vivo models.

Scientific Research Applications

Pharmaceutical Applications: Non-classical Isostere of Indole

The 1H-imidazo[1,2-b]pyrazole scaffold, which is part of the compound’s structure, has been identified as a potential non-classical isostere of indole . This suggests that it could be used to improve the solubility and metabolic stability of indole-based drugs. For instance, it has been used in the synthesis of an isostere for the drug pruvanserin, resulting in significantly improved solubility in aqueous media .

Material Science: Precursor for Push-Pull Dyes

This compound has been utilized in the synthesis of push-pull dyes. These dyes have a proaromatic malononitrile core and are derived from the fragmentation of the pyrazole ring present in the compound’s structure . Such dyes are valuable in material science for their electronic properties, which are useful in creating advanced materials for optoelectronic applications.

Agrochemical Research: Synthesis of Bioactive Molecules

The unique structure of 1H-imidazo[1,2-b]pyrazole has attracted attention due to its diverse bioactivities, which include antimicrobial, anti-cancer, and anti-inflammatory properties . This makes the compound a valuable starting point for the synthesis of new agrochemicals aimed at protecting crops from various diseases.

Chemical Synthesis: Selective Functionalization

The compound’s scaffold allows for selective functionalization using Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This enables the creation of a wide range of functionalized derivatives, which can be further explored for various chemical synthesis applications.

Medicinal Chemistry: Physicochemical Property Modification

N-heterocyclic scaffolds like the one found in this compound are crucial for pharmaceutical applications. The ability to modify physicochemical properties through the substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole can lead to the development of new drugs with enhanced properties .

Biochemistry: Study of Less Common Heterocyclic Systems

The study of less common heterocyclic systems, such as the one present in this compound, is of special interest in biochemistry. New physicochemical and medicinal properties are expected from such classes of molecules, which can contribute to the understanding of biochemical processes .

Drug Design: Solubility and Stability Enhancement

The compound’s scaffold has shown promise in enhancing the solubility and stability of drugs. This is particularly important in drug design, where these properties are crucial for the efficacy and safety of pharmaceuticals .

Advanced Therapeutics: Anti-Tubercular Potential

While not directly related to the exact compound , the imidazole-containing compounds have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . This highlights the broader potential of imidazole derivatives in advanced therapeutic applications.

properties

IUPAC Name

2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-7-6-13-4-5-14-11(13)8-10(12-14)9-2-1-3-9/h4-5,8-9,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLNBRTVRVVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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